Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-
Description
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Properties
Molecular Formula |
C19H25N3O3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)phenyl]-4-methyl-3-piperazin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H25N3O3S/c1-15-7-8-17(13-19(15)22-11-9-20-10-12-22)26(23,24)21-18-6-4-3-5-16(18)14-25-2/h3-8,13,20-21H,9-12,14H2,1-2H3 |
InChI Key |
RFVGCLFTYQHKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2COC)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve the use of catalysts and solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups .
Scientific Research Applications
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to various biological effects, including reduced tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar inhibitory effects on carbonic anhydrase enzymes.
N-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]cyclohexyl}benzenesulfonamide: A structurally related compound with similar biological activities.
Indoline-1-carbonyl-N-(substituted)benzenesulfonamide: Another derivative with potent anticancer properties.
Uniqueness
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methoxymethyl and piperazinyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Q & A
Q. Basic
- ¹H-NMR : The methoxymethyl group (-OCH₂O-) appears as a singlet (~δ 3.3–3.5 ppm), while the piperazinyl protons show splitting patterns between δ 2.5–3.0 ppm. Aromatic protons from the 4-methylphenyl group resonate as distinct multiplets .
- IR : Sulfonamide S=O stretches at ~1150–1350 cm⁻¹ confirm the core structure .
- HRMS : Exact mass matching for C₂₀H₂₅N₃O₃S (M+H⁺: 400.1692) rules out brominated or hydroxylated impurities .
What strategies address conflicting biological activity data (e.g., IC₅₀ variability) in 5-HT6 receptor inhibition studies?
Advanced
Discrepancies may arise from:
- Assay conditions : Cell lines (e.g., HEK293 vs. neuronal cultures) differ in receptor density or coupling efficiency. Validate using standardized protocols (e.g., cAMP accumulation assays with SB-399885 as a reference antagonist) .
- Solubility limitations : Use DMSO stocks ≤0.1% to avoid solvent interference. Confirm compound stability via LC-MS before assays .
- Metabolic interference : Test metabolites (e.g., demethylated derivatives) using liver microsomes to rule offtarget effects .
How can computational modeling optimize the piperazinyl moiety for enhanced blood-brain barrier (BBB) penetration?
Q. Advanced
- LogP/logD analysis : Target logP ~2–3 (via substituent modifications) balances lipophilicity and solubility. The methoxymethyl group may reduce BBB efflux .
- Molecular docking : Simulate interactions with 5-HT6 receptors (PDB: 7C7Q). Piperazine’s basic nitrogen should form salt bridges with Asp106/Asp193 .
- In silico ADMET : Predict CNS permeability using QSAR models (e.g., SwissADME) and prioritize derivatives with polar surface area <80 Ų .
What analytical workflows resolve contradictions in metabolic stability data across in vitro models?
Q. Advanced
- Microsomal stability : Compare human vs. rat liver microsomes. Use NADPH cofactors and LC-MS/MS to track parent compound depletion .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms (fluorogenic substrates) to identify enzyme-specific degradation pathways .
- Cross-species validation : Pair in vitro data with in vivo PK studies in rodents, focusing on AUC and brain/plasma ratios .
How does modifying the methoxymethyl group impact solubility and crystallinity?
Q. Advanced
- Solubility studies : Replace methoxymethyl with hydrophilic groups (e.g., hydroxyethyl) and measure equilibrium solubility in PBS (pH 7.4).
- Crystallography : Single-crystal X-ray structures reveal packing motifs. Methoxymethyl’s ether oxygen may form hydrogen bonds with sulfonamide NH, enhancing lattice stability .
- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility while retaining potency .
What structural analogs show improved selectivity over off-target kinases (e.g., JAK2)?
Q. Advanced
- SAR analysis : Fedratinib-like derivatives (e.g., tert-butyl substitutions) reduce JAK2 affinity while maintaining 5-HT6 binding .
- Kinase profiling : Screen against a 50-kinase panel (DiscoverX) to identify critical residues (e.g., gatekeeper mutations) causing off-target effects .
How can advanced NMR techniques (e.g., NOESY) resolve conformational ambiguities in solution?
Q. Advanced
- NOESY/ROESY : Detect through-space correlations between the piperazinyl methyl group and adjacent aromatic protons to confirm preferred rotamers .
- Dynamic NMR : Variable-temperature studies (e.g., 25–60°C) reveal restricted rotation around the sulfonamide C-N bond .
What in vitro toxicity assays are critical for preclinical development?
Q. Advanced
- hERG inhibition : Patch-clamp assays (IC₅₀ >10 µM acceptable) .
- Cytotoxicity : MTT assays in HepG2 cells to assess hepatotoxicity .
- Genotoxicity : Ames test (TA98/TA100 strains) with and without metabolic activation .
How do solvent effects influence reaction yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
